molecular formula C7H6O2S B2951197 4,5-Dihydrothieno[2,3-c]pyran-7-one CAS No. 28424-70-6

4,5-Dihydrothieno[2,3-c]pyran-7-one

Cat. No. B2951197
CAS RN: 28424-70-6
M. Wt: 154.18
InChI Key: UUYBKHZVYJDKGE-UHFFFAOYSA-N
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Description

“4,5-Dihydrothieno[2,3-c]pyran-7-one” is a chemical compound that has been synthesized for use in spectrometric work . It has been synthesized by a six-stage route from 3-bromofuran-2-carbaldehyde diethyl acetal and the corresponding thiophen acetal .


Synthesis Analysis

The synthesis of “4,5-Dihydrothieno[2,3-c]pyran-7-one” involves a six-stage route from 3-bromofuran-2-carbaldehyde diethyl acetal and the corresponding thiophen acetal . There are also other synthetic strategies for pyran derivatives, including multicomponent reaction (MCR) approaches .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4,5-Dihydrothieno[2,3-c]pyran-7-one” are part of a six-stage route starting from 3-bromofuran-2-carbaldehyde diethyl acetal and the corresponding thiophen acetal . Other synthetic strategies for pyran derivatives have been proposed, including multicomponent reaction (MCR) approaches .

Scientific Research Applications

Photovoltaic Materials

Thieno[2,3-c]pyran derivatives are often used in the development of photovoltaic materials due to their favorable electronic properties. For instance, conjugated polymers based on thieno[3,4-c]pyrrole-4,6-(5H)-dione have been synthesized to improve solar cell performance .

Chemosensors

Functionalized thieno[3,2-c]pyran compounds have been designed as fluorescent turn-on chemosensors. These are particularly useful for the selective recognition of metal ions such as zinc with low detection limits .

Future Directions

The future directions for “4,5-Dihydrothieno[2,3-c]pyran-7-one” and similar compounds could involve further exploration of their synthesis methods, including green chemistry approaches . Additionally, given the broad biological and pharmaceutical properties of pyran derivatives , there could be potential for further investigation into their uses in these fields.

properties

IUPAC Name

4,5-dihydrothieno[2,3-c]pyran-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2S/c8-7-6-5(1-3-9-7)2-4-10-6/h2,4H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYBKHZVYJDKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=C1C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-Thieno[2,3-c]pyran-7(5H)-one

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